molecular formula C11H9BrN2O B1292510 2-(4-Bromophenoxy)-6-methylpyrazine CAS No. 915707-62-9

2-(4-Bromophenoxy)-6-methylpyrazine

Cat. No.: B1292510
CAS No.: 915707-62-9
M. Wt: 265.11 g/mol
InChI Key: VJZHVPRWFQZLGM-UHFFFAOYSA-N
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Description

2-(4-Bromophenoxy)-6-methylpyrazine is a useful research compound. Its molecular formula is C11H9BrN2O and its molecular weight is 265.11 g/mol. The purity is usually 95%.
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Scientific Research Applications

Environmental Pollution and Toxicology

Research on brominated compounds, such as 2,4,6-Tribromophenol, has focused on their occurrence in the environment, including abiotic and biotic matrices, and their toxicological effects. These studies emphasize the ubiquity of brominated flame retardants in the environment and the need for more knowledge on their toxicokinetics and toxicodynamics. The environmental concentrations, pathways of degradation, and potential toxic effects on humans and wildlife are key areas of investigation (Koch & Sures, 2018).

Fluorescent Chemosensors

Compounds like 4-Methyl-2,6-diformylphenol have been highlighted for their role in developing chemosensors for detecting various analytes, including metal ions and organic molecules. This area of research is significant for environmental monitoring, medical diagnostics, and chemical detection. The potential for similar bromophenoxy derivatives to serve in sensor technology could be explored, especially in designing sensitive and selective detection systems (Roy, 2021).

Herbicide Analysis and Environmental Impact

The study of herbicides like 2,4-D and their sorption to soil and organic matter reveals the environmental fate and mobility of such compounds. Understanding the behavior of these chemicals in the environment, including their degradation products and impact on non-target species, is crucial for assessing ecological risks and developing safer agricultural practices (Werner, Garratt, & Pigott, 2012).

Properties

IUPAC Name

2-(4-bromophenoxy)-6-methylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O/c1-8-6-13-7-11(14-8)15-10-4-2-9(12)3-5-10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJZHVPRWFQZLGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=N1)OC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30640397
Record name 2-(4-Bromophenoxy)-6-methylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30640397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915707-62-9
Record name 2-(4-Bromophenoxy)-6-methylpyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=915707-62-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Bromophenoxy)-6-methylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30640397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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